molecular formula C11H13N3O B13484320 5-(4-(Dimethylamino)phenyl)oxazol-2-amine

5-(4-(Dimethylamino)phenyl)oxazol-2-amine

Cat. No.: B13484320
M. Wt: 203.24 g/mol
InChI Key: DNZSTLMPAAKFGR-UHFFFAOYSA-N
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Description

5-(4-(Dimethylamino)phenyl)oxazol-2-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Dimethylamino)phenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . The reaction conditions often involve polar solvents and specific catalysts to achieve high yields and regioselectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Dimethylamino)phenyl)oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can produce a wide range of substituted oxazoles .

Scientific Research Applications

5-(4-(Dimethylamino)phenyl)oxazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-(Dimethylamino)phenyl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives such as:

Uniqueness

5-(4-(Dimethylamino)phenyl)oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-amine

InChI

InChI=1S/C11H13N3O/c1-14(2)9-5-3-8(4-6-9)10-7-13-11(12)15-10/h3-7H,1-2H3,(H2,12,13)

InChI Key

DNZSTLMPAAKFGR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CN=C(O2)N

Origin of Product

United States

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